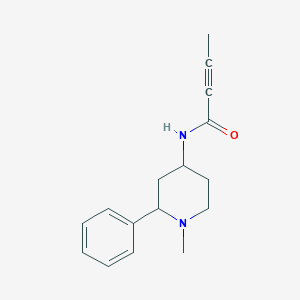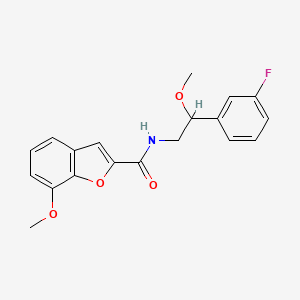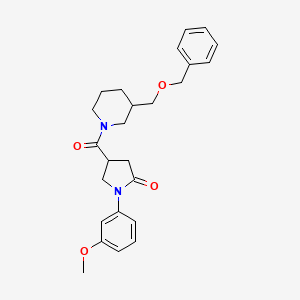![molecular formula C26H23N5O4 B2722734 N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-67-4](/img/no-structure.png)
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Cascade Cyclization Reactions : This compound is likely a product or intermediate in cascade cyclization reactions involving triamino triazoles with aromatic aldehydes and cycloalkanones. These reactions result in partially hydrogenated triazoloquinazolinones, highlighting the compound's role in synthesizing novel heterocyclic structures with potential biological activity. The structural characteristics of similar compounds have been elucidated through X-ray diffraction data, providing insights into their molecular configurations (Lipson et al., 2006).
Reactions of Anthranilamide with Isocyanates : Anthranilamide's reactions with isocyanates demonstrate a facile synthesis approach to dihydro-oxazolo and oxazinoquinazolinones. Such methodologies could be relevant for synthesizing derivatives of the chemical compound by showcasing alternative synthetic pathways that yield structurally complex quinazolinones from simpler precursors (Chern et al., 1988).
Biological Activity and Applications
Anticancer and FGFR1 Inhibitory Activity : Novel isoindoloquinazolines, which might share structural similarities with the compound, have shown anticancer and FGFR1 inhibitory activities. These findings suggest that derivatives of N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide could potentially serve as antitumor agents or FGFR1 enzyme inhibitors, opening avenues for therapeutic applications (Voskoboynik et al., 2016).
Computer Prediction of Biological Activity : The compound's derivatives have undergone computer predictions for their biological activity spectrum and acute toxicity, employing software like PASS and GUSAR. This computational approach aids in identifying potentially active compounds for further pharmacological testing, emphasizing the importance of such compounds in drug discovery processes (Danylchenko et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 2,5-dimethoxybenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form the triazoloquinazoline ring system. The resulting product is then subjected to a series of reactions to introduce the carboxamide and benzyl groups.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "3-methylphenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "benzylamine", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with 3-methylphenylhydrazine in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with ethyl acetoacetate in ethanol in the presence of acetic anhydride and sodium acetate to form the triazoloquinazoline ring system.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide in ethanol to form the corresponding carboxylic acid.", "Step 4: Reaction of the carboxylic acid with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form the carboxamide.", "Step 5: Protection of the amine group using benzylamine in acetic acid to form the benzylamide.", "Step 6: Deprotection of the benzyl group using sodium hydroxide in ethanol to form the final product.", "Step 7: Purification of the final product using recrystallization from diethyl ether and petroleum ether." ] } | |
Numéro CAS |
1031934-67-4 |
Formule moléculaire |
C26H23N5O4 |
Poids moléculaire |
469.501 |
Nom IUPAC |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-15-5-4-6-16(11-15)23-24-28-26(33)20-9-7-17(13-21(20)31(24)30-29-23)25(32)27-14-18-12-19(34-2)8-10-22(18)35-3/h4-13,30H,14H2,1-3H3,(H,27,32) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=C(C=CC(=C5)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)
![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)




![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)